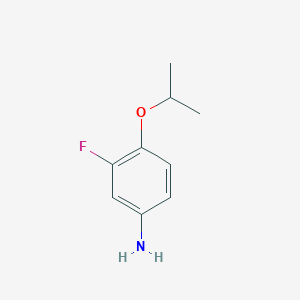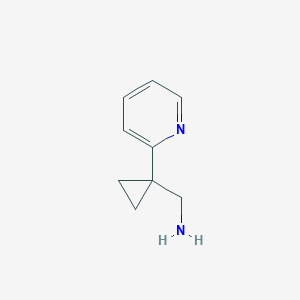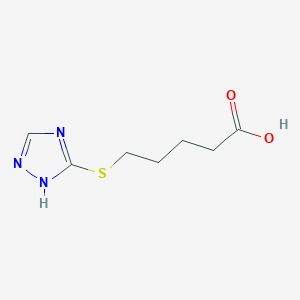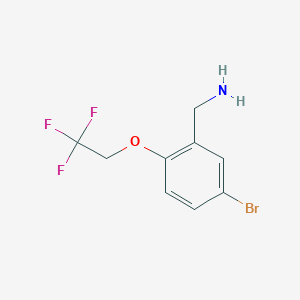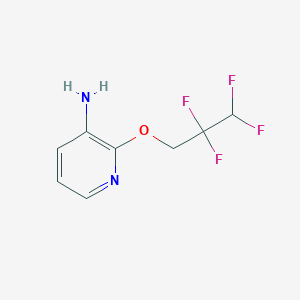![molecular formula C12H15Cl2N3O2 B1387174 [4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride CAS No. 1158369-72-2](/img/structure/B1387174.png)
[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride
Overview
Description
[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride: is a chemical compound that features a benzoxazole ring substituted with a chlorine atom, a morpholine ring, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chlorobenzoic acid, under acidic conditions.
Introduction of the Morpholine Ring: The benzoxazole intermediate is then reacted with epichlorohydrin to introduce the morpholine ring. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the ring closure.
Attachment of the Methylamine Group: The final step involves the reaction of the morpholine-substituted benzoxazole with methylamine. This step is usually performed under mild conditions, such as room temperature, to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Biochemical Research: It can be used as a probe to study enzyme interactions and receptor binding.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Analytical Chemistry: It can be used as a standard or reference material in analytical techniques such as high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism by which [4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its binding affinity and specificity.
Comparison with Similar Compounds
- [4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
- (7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
- (3-Chloro-1-benzothien-2-yl)-N-methylmethanamine hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the benzoxazole ring (e.g., chlorine vs. methyl or methoxy groups) can significantly alter the compound’s chemical properties and reactivity.
- Unique Features: [4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride is unique due to the combination of a chlorine-substituted benzoxazole ring and a morpholine ring, which may confer distinct biological activity and chemical stability compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2.ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;/h1-2,5,9H,3-4,6-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRNXVJTGVEUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-48-8 | |
| Record name | 2-Morpholinemethanamine, 4-(5-chloro-2-benzoxazolyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


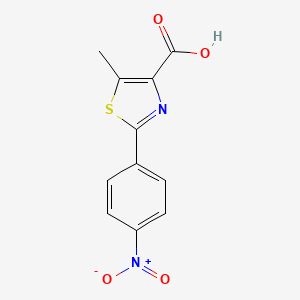

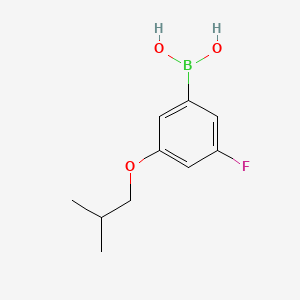
![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)


![(2E)-3-{3-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387102.png)
